molecular formula C15H22O2 B1235904 Litseaverticillol A

Litseaverticillol A

Cat. No.: B1235904
M. Wt: 234.33 g/mol
InChI Key: IRYFKBHIOJHFLA-GELOPOQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Litseaverticillol A is a natural product found in Litsea verticillata with data available.

Scientific Research Applications

Anti-HIV Activity

Litseaverticillol A, a sesquiterpene isolated from the leaves and twigs of Litsea verticillata, has shown significant potential in inhibiting HIV-1 replication. Studies have found that this compound, along with other related compounds, inhibits HIV-1 replication in HOG.R5 cells with IC50 values ranging from 2 to 15 μg/ml. These findings suggest a potent anti-HIV activity with selectivity, as the compounds demonstrated viral inhibition without significant toxicity to host cells (Zhang et al., 2001); (Zhang et al., 2003).

Biomimetic Synthesis

Research has explored the biomimetic synthesis of litseaverticillols, including this compound, to understand their natural formation and potential applications. Studies propose that these compounds can be synthesized through singlet-oxygen-initiated cascade sequences, starting from achiral precursors. This provides insights into their biogenetic origin and supports the development of synthetic methodologies for these compounds (Vassilikogiannakis et al., 2003); (Vassilikogiannakis et al., 2004); (Vassilikogiannakis et al., 2005).

Enantioselective Synthesis

Further advancing the study of this compound, researchers have achieved the first enantioselective total synthesis of this compound. This process involves key steps like the Evans asymmetric aldol reaction and microwave-promoted cyclization, enabling the production of specific stereoisomers of this compound. Such synthetic approaches are crucial for studying the biological activity and potential therapeutic applications of these compounds (Morita & Kuwahara, 2006).

Antiviral Properties Beyond HIV

Litsea verticillata, the source of this compound, has shown broader antiviral properties. Various compounds isolated from this plant, including litseaverticillols, have been found to inhibit HIV-1 replication and exhibit activity against other viral targets such as Epstein-Barr Virus. This positions Litsea species, and by extension this compound, as potential sources for developing antiviral agents (Guan et al., 2016).

Phytochemistry and Pharmacology

The genus Litsea, including Litsea verticillata, has been extensively studied for its diverse pharmacological properties. These include antimicrobial, anti-inflammatory, antioxidant, and antidiabetic activities. Research indicates that compounds like this compound contribute significantly to these effects, underscoring the therapeutic potential of Litsea species in traditional medicine (Wang et al., 2016).

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(4S,5R)-5-[(1E)-2,6-dimethylhepta-1,5-dienyl]-4-hydroxy-2-methylcyclopent-2-en-1-one

InChI

InChI=1S/C15H22O2/c1-10(2)6-5-7-11(3)8-13-14(16)9-12(4)15(13)17/h6,8-9,13-14,16H,5,7H2,1-4H3/b11-8+/t13-,14+/m1/s1

InChI Key

IRYFKBHIOJHFLA-GELOPOQCSA-N

Isomeric SMILES

CC1=C[C@@H]([C@H](C1=O)/C=C(\C)/CCC=C(C)C)O

SMILES

CC1=CC(C(C1=O)C=C(C)CCC=C(C)C)O

Canonical SMILES

CC1=CC(C(C1=O)C=C(C)CCC=C(C)C)O

Synonyms

litseaverticillol A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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